Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26N2O5 |

|---|---|

Molecular Weight |

426.5 g/mol |

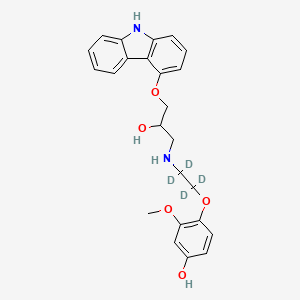

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-1,1,2,2-tetradeuterioethoxy]-3-methoxyphenol |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i11D2,12D2 |

InChI Key |

ZCJHEORDHXCJNB-AREBVXNXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Paradigm of Beta-Blockade: A Technical Guide to the Biological Activity of 4-Hydroxyphenyl Carvedilol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a third-generation beta-blocker, has distinguished itself in the clinical management of cardiovascular diseases through its unique multimodal mechanism of action, which includes non-selective beta-adrenoreceptor blockade, alpha-1 adrenergic blockade, and antioxidant properties.[1][2][3] However, emerging evidence increasingly points towards its metabolites as significant contributors to its overall therapeutic efficacy. This technical guide delves into the nuanced and potent biological activities of a principal active metabolite, 4-Hydroxyphenyl Carvedilol. Formed primarily via CYP2D6-mediated aromatic ring oxidation, this metabolite exhibits a pharmacological profile that is not merely an extension of the parent compound but a significant enhancement, particularly in its beta-blocking and antioxidant capacities.[1][4][5] This document will provide a comprehensive analysis of its mechanism of action, supported by quantitative data, and furnish detailed protocols for key in-vitro assays essential for its characterization.

Introduction: Beyond the Parent Compound - The Significance of Carvedilol Metabolism

Carvedilol is administered as a racemic mixture and undergoes extensive hepatic metabolism, with less than 2% of the parent drug excreted unchanged.[5][6] The primary metabolic routes are aromatic ring oxidation and glucuronidation, leading to the formation of several metabolites.[1][5][7] Among these, the hydroxylated derivatives, particularly 4-Hydroxyphenyl Carvedilol, are of significant pharmacological interest.[4][5] While present at lower plasma concentrations than carvedilol, typically about one-tenth, its markedly superior potency in specific activities suggests a pivotal role in the therapeutic effects attributed to carvedilol.[1][8][9] Understanding the distinct biological activities of 4-Hydroxyphenyl Carvedilol is therefore crucial for a complete appreciation of carvedilol's clinical benefits and for the future development of more targeted cardiovascular therapies.

Metabolic Pathway and Pharmacokinetics

The formation of 4-Hydroxyphenyl Carvedilol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C9, CYP2E1, and CYP3A4.[1][7] This metabolic pathway is subject to genetic polymorphism, with individuals classified as "poor metabolizers" of CYP2D6 substrates exhibiting altered pharmacokinetic profiles of carvedilol and its metabolites.[5] Following a single oral dose of 6.25 mg carvedilol, the peak plasma concentration (Cmax) of 4-Hydroxyphenyl Carvedilol is approximately 2.42 ± 2.07 ng/mL, reached at a Tmax of around 1-2 hours, with an area under the curve (AUC0-inf) of 6.78 ± 3.49 ng·h/mL.[10][11]

The metabolic conversion of carvedilol to its hydroxylated metabolite is a key determinant of its overall pharmacological effect.

Enhanced Beta-Adrenergic Receptor Blockade

The most striking feature of 4-Hydroxyphenyl Carvedilol is its remarkably potent beta-adrenoreceptor blocking activity. Preclinical studies have consistently demonstrated that it is approximately 13 times more potent than the parent carvedilol molecule in this regard.[1][5][9][12][13] This heightened affinity for beta-receptors, particularly the β1 and β2 subtypes, translates to a more profound negative chronotropic and inotropic effect at a given concentration.[13][14]

Quantitative Comparison of Beta-Blocking Potency

The enhanced beta-blocking activity of 4-Hydroxyphenyl Carvedilol is a critical aspect of its pharmacological profile. While carvedilol itself is a potent beta-blocker, its metabolite demonstrates a significantly higher affinity for beta-adrenergic receptors.

| Compound | Relative β-Blocking Potency | Receptor Subtype(s) | Key Reference(s) |

| Carvedilol | 1x | Non-selective β1/β2 | [1][5] |

| 4-Hydroxyphenyl Carvedilol | ~13x | Non-selective β1/β2 | [1][5][9][12] |

Superior Antioxidant and Free-Radical Scavenging Activity

Beyond its adrenoceptor blockade, carvedilol is recognized for its antioxidant properties, largely attributed to its carbazole moiety.[8][15] This activity is believed to contribute to its cardioprotective effects by mitigating oxidative stress.[5] Research has revealed that the phenolic metabolites of carvedilol, including 4-Hydroxyphenyl Carvedilol, are substantially more potent antioxidants than the parent compound.[16][17] In some assays, these metabolites have demonstrated antioxidant activity up to 1000 times greater than that of vitamin E.[8]

The mechanism of this enhanced antioxidant effect is attributed to the hydrogen atom-donating capacity of the phenolic hydroxyl group.[16][17] This structural feature allows 4-Hydroxyphenyl Carvedilol to more effectively neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, a key process in cellular damage associated with cardiovascular disease.[5][15] Studies comparing the radical-inhibiting activities have shown that while carvedilol itself has negligible antioxidant activity in certain assays, its phenolic metabolites are powerful antioxidants.[16][17] The order of radical-quenching ability among the metabolites has been reported as 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol.[16][17]

Experimental Protocols for In-Vitro Characterization

To empirically determine and validate the biological activities of 4-Hydroxyphenyl Carvedilol, standardized in-vitro assays are indispensable. The following sections provide detailed, step-by-step protocols for two fundamental experimental workflows: a radioligand binding assay to quantify beta-adrenergic receptor affinity and a DPPH assay to measure antioxidant capacity.

Protocol: Competitive Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of 4-Hydroxyphenyl Carvedilol for β1 and β2 adrenergic receptors.[18][19][20]

Principle: This assay measures the ability of an unlabeled compound (the "cold" ligand, e.g., 4-Hydroxyphenyl Carvedilol) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor.[18] The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

Workflow Diagram:

Sources

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. trial.medpath.com [trial.medpath.com]

- 6. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medscape.com [medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Carvedilol - Wikipedia [en.wikipedia.org]

- 14. goodrx.com [goodrx.com]

- 15. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contributors: A Technical Guide to the Pharmacological Relevance of Carvedilol's Hydroxylated Metabolites

Introduction: Beyond the Parent Compound

Carvedilol stands as a cornerstone in the management of cardiovascular diseases, lauded for its unique dual-action as a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[1] This multifaceted pharmacology contributes to its efficacy in treating conditions like heart failure and hypertension.[2] However, the clinical narrative of carvedilol does not end with the parent drug. Upon administration, carvedilol undergoes extensive hepatic metabolism, giving rise to a series of hydroxylated metabolites that are not mere byproducts of biotransformation but possess significant pharmacological activities of their own.[3] This guide delves into the often-overlooked world of these metabolites, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore their formation, their distinct pharmacological profiles, and the experimental methodologies crucial for their investigation, thereby offering a deeper understanding of carvedilol's overall therapeutic effect.

Metabolic Fate of Carvedilol: The Genesis of Active Moieties

The biotransformation of carvedilol is a complex process primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver. The main pathways include aromatic ring oxidation and demethylation, leading to the formation of several metabolites.[2] Of particular interest are the hydroxylated metabolites, which have been shown to retain or even exceed certain pharmacological activities of the parent compound.

The primary enzymes responsible for these transformations are CYP2D6 and CYP2C9.[2] Aromatic ring hydroxylation, predominantly mediated by CYP2D6, results in the formation of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol .[3] O-demethylation, on the other hand, is mainly catalyzed by CYP2C9 and produces O-desmethylcarvedilol .[3] The metabolic process is stereoselective, with different CYP isoforms showing preference for the R(+) or S(-) enantiomer of carvedilol.[2]

Caption: Metabolic pathways of carvedilol to its major hydroxylated metabolites.

The Enhanced Beta-Blocking Potency of Hydroxylated Metabolites

A pivotal aspect of carvedilol's hydroxylated metabolites is their interaction with adrenergic receptors. While carvedilol itself is a potent beta-blocker, its metabolite, 4'-hydroxycarvedilol, has been reported to exhibit significantly greater beta-blocking potency. This enhanced activity is a critical consideration in understanding the overall pharmacological effect of carvedilol in vivo, even though the plasma concentrations of the metabolites are generally lower than that of the parent drug.

The S-(-)-enantiomer of carvedilol is primarily responsible for its beta-blocking activity.[4] Computational docking studies have been employed to predict the binding affinities of carvedilol's enantiomers and their major metabolites to the β1-adrenoceptor. These studies provide valuable insights into the structure-activity relationships that govern their pharmacological effects.

Quantitative Comparison of Adrenoceptor Binding Affinities

The following table summarizes the predicted binding affinities (Kd) of carvedilol and its hydroxylated metabolites for various adrenoceptors, based on computational docking studies.[4] A lower Kd value indicates a higher binding affinity.

| Compound | Receptor Subtype | Predicted Kd (nmol/L) |

| S-(-)-Carvedilol | β1-Adrenoceptor | 0.4 |

| α1-Adrenoceptor | 14 | |

| R-(+)-Carvedilol | β1-Adrenoceptor | ~45 |

| α1-Adrenoceptor | 16 | |

| S-4'-Hydroxycarvedilol | β1-Adrenoceptor | -23.78 (docking score) |

| S-5'-Hydroxycarvedilol | β1-Adrenoceptor | -24.45 (docking score) |

| S-O-Desmethylcarvedilol | β1-Adrenoceptor | -20.12 (docking score) |

Note: The binding affinities for the metabolites are presented as docking scores from a comparative study, where a more negative value suggests a stronger binding interaction. Direct experimental K_i_ values for the metabolites are not consistently available in the literature.

Unmasking the Potent Antioxidant Properties

Beyond their adrenoceptor activity, the hydroxylated metabolites of carvedilol are potent antioxidants, a property that is significantly more pronounced than that of the parent compound.[4][5] This antioxidant activity is thought to contribute to the ancillary cardioprotective effects of carvedilol. The carbazole moiety of carvedilol is the source of this antioxidant effect.[6]

The antioxidant potency of the phenolic metabolites follows the order: 3-hydroxycarvedilol > 5'-hydroxycarvedilol > 4'-hydroxycarvedilol .[4][5] In fact, these metabolites have been shown to be superior radical scavengers compared to established antioxidants like butylated hydroxytoluene (BHT) and even α-tocopherol (Vitamin E) in some assays.[4]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.

While a comprehensive set of directly comparable IC50 values is not available from a single study, the relative potency can be inferred from the time taken to reduce the DPPH radical concentration by half (t1/2).

| Compound | DPPH Radical Reduction (t1/2 in seconds) |

| Carvedilol | Negligible activity |

| 4'-Hydroxycarvedilol | 23 |

| 5'-Hydroxycarvedilol | < 60 |

| 3-Hydroxycarvedilol | Not explicitly stated, but most potent |

| α-Tocopherol (Vitamin E) | 26 |

| BHT | 840 |

Data adapted from a study measuring the time to reduce DPPH concentration by 50% with 0.5 equivalents of the antioxidant.[4]

Experimental Protocols for Pharmacological Characterization

To enable researchers to further investigate the pharmacological relevance of carvedilol's hydroxylated metabolites, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of carvedilol's metabolites for β1-adrenergic receptors.

Objective: To quantify the affinity of test compounds for β1-adrenergic receptors.

Principle: The assay measures the ability of an unlabeled test compound (e.g., a carvedilol metabolite) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing human β1-adrenergic receptors

-

Radioligand (e.g., [³H]-CGP 12177)

-

Unlabeled test compounds (carvedilol, hydroxylated metabolites)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (e.g., high concentration of propranolol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β1-adrenergic receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of radioligand at a concentration close to its Kd

-

50 µL of varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-specific inhibitor (for non-specific binding).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This protocol outlines the procedure for the DPPH assay to determine the antioxidant capacity of carvedilol's metabolites.

Objective: To measure the free radical scavenging activity of test compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (carvedilol, hydroxylated metabolites)

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage of scavenging activity against the log concentration of the test compound to determine the IC50 value.

-

Caption: Workflow for the DPPH radical scavenging assay.

Synthesis of Hydroxylated Metabolites: A Note for the Bench Scientist

For researchers wishing to study the pharmacological properties of carvedilol's hydroxylated metabolites, obtaining these compounds can be a challenge. While they are commercially available from some suppliers, in-house synthesis may be a more feasible option for certain laboratories. The synthesis of these metabolites typically starts from 4-hydroxycarbazole .

A general synthetic strategy involves the following key steps:

-

Protection of the phenolic hydroxyl group of 4-hydroxycarbazole.

-

Introduction of the side chain at the carbazole nitrogen or the protected hydroxyl group. This often involves reaction with epichlorohydrin followed by opening of the epoxide with the appropriate amine.

-

Hydroxylation of the desired position on the carbazole or phenoxy ring. This can be a challenging step and may require specific reagents and reaction conditions.

-

Deprotection to yield the final hydroxylated metabolite.

Researchers should consult detailed synthetic organic chemistry literature for specific protocols and optimization of reaction conditions.[2]

Conclusion: A More Complete Pharmacological Picture

The hydroxylated metabolites of carvedilol are not inert byproducts but active pharmacological entities that contribute to the overall therapeutic profile of the parent drug. Their enhanced beta-blocking potency, particularly that of 4'-hydroxycarvedilol, and their superior antioxidant capabilities add another layer of complexity and potential benefit to carvedilol therapy. A thorough understanding of the formation and activity of these metabolites is crucial for a complete appreciation of carvedilol's mechanism of action and for the rational design of future cardiovascular drugs. The experimental protocols provided in this guide offer a starting point for researchers to further explore the fascinating and clinically relevant world of carvedilol's metabolic progeny.

References

-

Malig, T. C., et al. (2017). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. RSC Advances, 7(18), 10835-10843. [Link]

-

Thorn, C. F., et al. (2018). Carvedilol Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 28(8), 191-196. [Link]

-

Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-98. [Link]

- Feuerstein, G. Z., & Ruffolo Jr, R. R. (1995). Carvedilol, a novel multiple action antihypertensive agent with antioxidant activity and the potential for myocardial and vascular protection. European Heart Journal, 16(suppl_F), 38-42.

-

Yue, T. L., et al. (1996). Effects of a hydroxylated metabolite of the beta-adrenoreceptor antagonist, carvedilol, on post-ischaemic splanchnic tissue injury. British Journal of Pharmacology, 118(4), 889-896. [Link]

-

Wang, M., et al. (2010). Metabolomic profiling of cellular responses to carvedilol enantiomers in vascular smooth muscle cells. PloS one, 5(11), e15441. [Link]

- A new and alternate simple synthetic strategy of carvedilol, ß-adrenergic blocking agent and its analogs. Asian Journal of Research in Chemistry, 4(10), 1599-1602.

- Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.

-

Papadopoulos, N., & Papakyriakou, A. (2017). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Current drug metabolism, 18(11), 982-986. [Link]

- Lemoine, H., et al. (1993). Cardiac adrenergic receptor effects of carvedilol. Journal of cardiovascular pharmacology, 22 Suppl 1, S13-21.

-

Bristow, M. R., et al. (1991). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Clinical investigation, 69(5), 374-383. [Link]

- Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British journal of pharmacology, 144(3), 317-322.

-

Wiwattanawong, S., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 4998. [Link]

-

PubChem. (n.d.). Carvedilol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CN102190613A - Method for preparing carvedilol - Google Patents [patents.google.com]

- 2. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]

- 4. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]

- 5. jocpr.com [jocpr.com]

- 6. connectjournals.com [connectjournals.com]

A Senior Scientist's Guide to the Bioanalytical Stability of 4-Hydroxyphenyl Carvedilol-d4 in Biological Matrices

An In-depth Technical Guide for Drug Development Professionals

Abstract

The integrity of pharmacokinetic and toxicokinetic data hinges on the reliability of the bioanalytical methods used. For quantitative assays employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision.[1] This guide provides an in-depth technical examination of the stability of 4-Hydroxyphenyl Carvedilol-d4, a critical SIL-IS for the bioanalysis of Carvedilol's primary active metabolite. We will explore the underlying chemical principles, regulatory expectations, and field-proven experimental protocols required to build a robust and defensible stability profile for this compound in key biological matrices such as plasma, blood, and urine. This document is intended for researchers, bioanalytical scientists, and drug development professionals dedicated to the principles of rigorous scientific validation.

Introduction: The Critical Role of 4-Hydroxyphenyl Carvedilol-d4 in Bioanalysis

Carvedilol is a nonselective beta-blocker with alpha-1 antagonist properties widely used in the treatment of hypertension and heart failure.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9.[3] One of its major oxidative metabolites, 4'-hydroxyphenyl carvedilol, is pharmacologically active and reported to be approximately 13 times more potent as a beta-blocker than the parent compound.[3] Consequently, accurate quantification of both carvedilol and its 4'-hydroxy metabolite is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

4-Hydroxyphenyl Carvedilol-d4 serves as the ideal internal standard for this purpose. As a SIL-IS, it shares near-identical physicochemical properties with the endogenous (unlabeled) analyte, allowing it to track the analyte through sample extraction, chromatography, and ionization, thereby correcting for variability in sample processing and matrix effects.[1][4] However, the foundational assumption of this approach is the absolute stability of the internal standard itself. Any degradation of the SIL-IS would lead to an inaccurate response ratio and, ultimately, compromise the integrity of the entire study.[5]

Ensuring and documenting the stability of an analyte in a given biological matrix is a crucial component of bioanalytical method validation, as mandated by regulatory agencies worldwide.[6][7] This guide provides the scientific rationale and practical workflows to rigorously assess the stability of 4-Hydroxyphenyl Carvedilol-d4 across the entire lifecycle of a biological sample.

Molecular Structure and Potential Liabilities

Understanding the molecular structure is key to anticipating potential stability issues. The 4-Hydroxyphenyl Carvedilol-d4 molecule has two key features relevant to its stability: the phenolic hydroxyl group and the deuterated aromatic ring.

Caption: Chemical structure of 4-Hydroxyphenyl Carvedilol-d4 with key stability features.

-

Phenolic Hydroxyl Group : This is the most reactive site on the molecule. Phenols are susceptible to oxidation, which can be catalyzed by enzymes, metal ions, or changes in pH. In vivo, this group is a primary site for Phase II metabolism via glucuronidation and sulfation.[8] This inherent reactivity necessitates a thorough evaluation of its stability ex vivo, where residual enzymatic activity or oxidative stress could lead to degradation.

-

Deuterated Phenyl Ring : The four deuterium atoms provide the mass difference required for MS detection. A critical consideration for any deuterated standard is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by protons from the solvent or matrix.[4] Fortunately, deuterium atoms on an aromatic ring are exceptionally stable and not prone to exchange under typical bioanalytical conditions, unlike those on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[4][9]

The Regulatory Framework and Lifecycle of a Bioanalytical Sample

Regulatory guidelines from the FDA, EMA, and the consolidated ICH M10 provide a clear framework for stability testing.[10][11][12] The objective is to ensure that the analyte concentration remains unchanged during every step of the sample's journey, from collection to final analysis. A comprehensive stability assessment must cover all potential storage and handling conditions.

The following diagram illustrates the typical lifecycle of a sample and the corresponding stability tests required to ensure data integrity at each stage.

Caption: Bioanalytical sample lifecycle and corresponding stability assessments.

Experimental Protocols for Stability Verification

The stability of 4-Hydroxyphenyl Carvedilol-d4 must be demonstrated by spiking it into a blank biological matrix (e.g., plasma) and comparing the concentration after storage under specific conditions to the concentration of freshly prepared samples.[10] Experiments are conducted using, at a minimum, low and high concentration Quality Control (QC) samples to ensure stability is not concentration-dependent.

General Acceptance Criteria: The mean concentration of the stability-tested QCs at each level should be within ±15% of the nominal concentration.[10][11][12]

Freeze-Thaw Stability

-

Objective: To assess the stability of the analyte when subjected to repeated freezing and thawing cycles.

-

Causality & Rationale: In a typical study, samples may be retrieved from the freezer, partially thawed to aliquot for analysis, and then returned to the freezer multiple times. This process can cause pH shifts, protein precipitation, and mechanical stress that may degrade the analyte.[13] This experiment directly mimics this real-world scenario.

-

Detailed Protocol:

-

Prepare at least three replicates of low and high concentration QCs in the relevant biological matrix.

-

Analyze one set of replicates immediately to establish the baseline (T=0) concentration.

-

Store the remaining replicates at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.

-

Thaw the samples completely and unassisted at room temperature.

-

Once thawed, refreeze the samples at -70°C for at least 12 hours. This completes one freeze-thaw cycle.

-

Repeat steps 4-5 for the required number of cycles (typically 3 to 5).

-

After the final cycle, process the samples and analyze them against a freshly prepared calibration curve.

-

-

Data Presentation:

| Stability Test | QC Level | Nominal Conc. (ng/mL) | N | Cycles | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Freeze-Thaw | Low QC | 5.0 | 3 | 3 | 4.95 | 99.0% |

| High QC | 400.0 | 3 | 3 | 408.0 | 102.0% |

Bench-Top (Short-Term) Stability

-

Objective: To evaluate the stability of the analyte in the matrix at room temperature.

-

Causality & Rationale: This test simulates the conditions samples may experience after thawing and before processing, such as sitting on a lab bench. It is crucial for assessing susceptibility to degradation by endogenous enzymes that may become active at ambient temperatures.[7]

-

Detailed Protocol:

-

Prepare at least three replicates of low and high QCs.

-

Analyze one set of replicates immediately for a T=0 baseline.

-

Leave the remaining replicates on a laboratory bench at room temperature for a defined period that exceeds the expected handling time (e.g., 8 hours).

-

After the specified duration, process the samples and analyze them against a fresh calibration curve.

-

-

Data Presentation:

| Stability Test | QC Level | Nominal Conc. (ng/mL) | N | Duration | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Bench-Top | Low QC | 5.0 | 3 | 8 hrs | 5.07 | 101.4% |

| High QC | 400.0 | 3 | 8 hrs | 394.8 | 98.7% |

Long-Term Stability

-

Objective: To determine if the analyte is stable during prolonged storage in the freezer.

-

Causality & Rationale: Clinical trials and other large-scale studies often require samples to be stored for months or even years before analysis.[14] This experiment validates the maximum allowable storage duration at a specified temperature (e.g., -70°C or -80°C) without compromising sample integrity.

-

Detailed Protocol:

-

Prepare a sufficient number of low and high QC replicates for all planned time points.

-

Analyze the T=0 baseline set immediately.

-

Place all remaining QC samples in a freezer set to the intended storage temperature.

-

At predefined intervals (e.g., 1, 3, 6, 12 months), retrieve a set of replicates.

-

Thaw the samples, process them, and analyze against a fresh calibration curve.

-

The stability period is defined by the longest duration at which the acceptance criteria are met.

-

-

Data Presentation:

| Stability Test | QC Level | Nominal Conc. (ng/mL) | N | Duration | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Long-Term | Low QC | 5.0 | 3 | 148 days | 5.15 | 103.0% |

| High QC | 400.0 | 3 | 148 days | 402.4 | 100.6% | |

| Note: A 148-day stability period for 4'-hydroxyphenyl carvedilol at -70°C has been successfully demonstrated in published literature.[15] |

Post-Preparative (Autosampler) Stability

-

Objective: To assess the stability of the analyte in the processed sample extract, typically while stored in an autosampler.

-

Causality & Rationale: After extraction and reconstitution, samples may sit in an autosampler for many hours, or even days, during a long analytical run.[12][16] This experiment ensures that the analyte does not degrade in the final solvent matrix under the temperature conditions of the autosampler (e.g., 4°C).

-

Detailed Protocol:

-

Process a set of low and high QCs.

-

Immediately after processing, inject the samples to establish the T=0 baseline.

-

Store the same set of processed samples in the autosampler at its operating temperature for a period equal to or longer than the anticipated longest analytical run time (e.g., 24 hours).

-

Re-inject the stored samples.

-

The concentrations obtained are compared against the nominal concentration, typically using the original calibration curve if reinjection reproducibility is also being assessed, or a fresh curve.[6]

-

-

Data Presentation:

| Stability Test | QC Level | Nominal Conc. (ng/mL) | N | Duration | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Post-Preparative | Low QC | 5.0 | 3 | 24 hrs @ 4°C | 4.91 | 98.2% |

| High QC | 400.0 | 3 | 24 hrs @ 4°C | 405.2 | 101.3% |

Conclusion and Best Practices

The stability of 4-Hydroxyphenyl Carvedilol-d4 is a non-negotiable prerequisite for its use as an internal standard in regulated bioanalysis. Due to the presence of a reactive phenolic hydroxyl group, a comprehensive stability assessment is mandatory. Published data and extensive experience indicate that the compound is stable under typical bioanalytical conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, long-term storage at -70°C for at least 148 days, and post-preparative storage in an autosampler.[15] The deuterium labels, being on an aromatic ring, are not susceptible to back-exchange.

Key Takeaways for Scientists:

-

Always Validate: Never assume stability. A full stability assessment as described herein must be performed as part of the bioanalytical method validation for each matrix studied.[17]

-

Matrix Matters: Stability should be established in the specific biological matrix (e.g., human plasma, rat urine) used for the study, as matrix components can influence degradation.[5]

-

Documentation is Paramount: All stability experiments, including procedures, dates, conditions, and results, must be meticulously documented in the method validation report to meet regulatory scrutiny.[11]

-

Stock Solution Stability: While not detailed above, the stability of the 4-Hydroxyphenyl Carvedilol-d4 stock and working solutions in their storage solvent (typically an organic solvent like methanol or acetonitrile) must also be evaluated and documented.[6][18]

By adhering to these principles and executing these self-validating protocols, researchers can ensure the integrity of their internal standard and, by extension, generate high-quality, reliable, and defensible bioanalytical data.

References

- MedPath. (2025). Carvedilol | Advanced Drug Monograph.

- Viswanathan, C. T., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J.

- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

- PharmGKB. Carvedilol Pathway, Pharmacokinetics.

- Cequier, E., et al. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. PMC - NIH.

- King-Ahmad, A., et al. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. ResearchGate.

- Patel, J., & Tadi, P. (2024). Carvedilol. StatPearls - NCBI Bookshelf.

- Nicolas, C., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI.

- King-Ahmad, A., et al. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. PubMed - NIH.

- ResearchGate. (n.d.). Urine sample stability over three freeze-thaw cycles.

- Singh, J. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate.

- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

- BenchChem. (2025). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.

- Wilson, A. Processed sample stability. European Bioanalysis Forum.

- International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

- Zhang, J., et al. (2024). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. MDPI.

- ResearchGate. (n.d.). The stability results of carvedilol and 4 / -hydroxyphenyl carvedilol, n = 3.

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- Cohen, J.D., & Bialek, K. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- Wen, J., et al. (2015). Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease. Biopreservation and Biobanking.

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

- Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. e-b-f.eu [e-b-f.eu]

- 13. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. e-b-f.eu [e-b-f.eu]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Commercial Sourcing and Bioanalytical Application of 4-Hydroxyphenyl Carvedilol-d4

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Carvedilol Metabolite Quantification

Carvedilol is a widely prescribed nonselective beta-blocker with alpha-1 adrenergic receptor antagonist properties, indicated for the management of hypertension and chronic heart failure.[1][2][3][4] Its clinical efficacy is attributed not only to the parent drug but also to its pharmacologically active metabolites. The metabolic fate of Carvedilol in vivo is complex, primarily involving hepatic metabolism through oxidation and glucuronidation.[1][5][6] Aromatic ring oxidation, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6, produces key hydroxylated metabolites, including 4-Hydroxyphenyl Carvedilol (also known as 4'-hydroxy carvedilol).[5][7][8] This metabolite is of particular interest as it contributes to the overall β-adrenoceptor blocking activity of the drug.[8]

For drug development professionals engaged in pharmacokinetic (PK) and bioequivalence (BE) studies, the precise and accurate quantification of both the parent drug and its active metabolites in biological matrices is a regulatory and scientific necessity.[9] This is where the discipline of bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), becomes paramount. The gold standard for achieving robust and reliable quantification via LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] 4-Hydroxyphenyl Carvedilol-d4 is the designated SIL-IS for its non-labeled analogue, providing an indispensable tool for researchers to ensure the integrity of their bioanalytical data. This guide provides a comprehensive overview of commercial sources for this critical reagent and details the scientific principles and protocols for its effective application.

Part 1: Commercial Sourcing and Supplier Validation

The procurement of a high-quality, well-characterized internal standard is the foundational step for any quantitative bioanalytical assay. The market offers several sources for 4-Hydroxyphenyl Carvedilol-d4, but diligence in supplier selection and documentation review is critical.

Commercial Supplier Overview

The following table summarizes known commercial suppliers of 4-Hydroxyphenyl Carvedilol-d4 and related compounds. Researchers are advised to contact suppliers directly for the most current availability, pricing, and documentation.

| Supplier | Product Name | CAS Number | Notes |

| MedchemExpress | Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 | Not explicitly listed for d4 metabolite | Offers various Carvedilol forms and metabolites, including a d5 version.[12] Also provides Carvedilol-d4.[13] |

| InvivoChem | This compound | Not explicitly listed | Describes the product as the deuterated labeled version of the Carvedilol metabolite.[14] |

| ChemicalBook | 4'-Hydroxyphenyl Carvedilol | 142227-49-4 (unlabeled) | A directory listing multiple suppliers for the unlabeled metabolite and related compounds.[15][16] |

| Acanthus Research | 4-Hydroxyphenyl Carvedilol-D5 | N/A | Provides the d5 labeled version of the metabolite.[17] |

| Simson Pharma | Carvedilol-D4 | 1133705-56-2 | A source for the deuterated parent drug, which may indicate capabilities for custom synthesis of the metabolite. |

The Principle of Supplier Validation: Beyond the Product Label

Trustworthiness in a reference standard is established through rigorous documentation. When sourcing 4-Hydroxyphenyl Carvedilol-d4, it is imperative to request and scrutinize the Certificate of Analysis (CoA) .

Key Parameters to Verify on a CoA:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), this value should ideally be >98% to ensure that the response measured is from the compound of interest and not an impurity.[18]

-

Isotopic Purity (or Isotopic Enrichment): This is the most critical parameter for a SIL-IS. It confirms the percentage of the material that contains the desired number of deuterium atoms (in this case, four). High isotopic enrichment (≥98%) is necessary to prevent signal interference from the unlabeled analyte.[13][18]

-

Structural Confirmation: The CoA should provide evidence of the compound's identity, usually through mass spectrometry (MS) data confirming the correct molecular weight and potentially Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Stability and Storage: The supplier must provide clear recommendations for storage conditions (e.g., -20°C or -80°C) to ensure the long-term integrity of the standard.[14][19]

Part 2: The Scientific Rationale for Using 4-Hydroxyphenyl Carvedilol-d4

The utility of a deuterated internal standard is rooted in fundamental principles of analytical chemistry. A SIL-IS is considered the "gold standard" because it is chemically identical to the analyte, with the only significant difference being its mass.[18] This near-perfect chemical analogy allows it to correct for multiple sources of experimental variability.

Causality Behind the Experimental Choice:

-

Co-elution: 4-Hydroxyphenyl Carvedilol-d4 has virtually identical physicochemical properties to the endogenous metabolite. This ensures that both compounds travel through the extraction process and the HPLC column at the same rate, eluting at the same retention time.[10]

-

Correction for Matrix Effects: Biological samples (plasma, urine, etc.) are complex matrices that can interfere with the ionization process in a mass spectrometer, either suppressing or enhancing the signal. Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[11][18][20]

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[11][18]

By measuring the peak area ratio of the analyte to the internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[20]

Part 3: Experimental Protocol for Bioanalytical Application

The following is a best-practice, step-by-step methodology for the preparation and use of 4-Hydroxyphenyl Carvedilol-d4 in a typical bioanalytical workflow.

Step 1: Receipt, Handling, and Storage

-

Receipt: Upon receiving the solid standard, immediately log its arrival and CoA details.

-

Storage: Store the neat (solid) material according to the manufacturer's instructions, typically in a desiccator at -20°C, to prevent degradation and moisture absorption.[8][14]

Step 2: Preparation of the Primary Stock Solution (e.g., 1 mg/mL)

-

Acclimatization: Allow the vial containing the standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Using a calibrated analytical balance, accurately weigh approximately 1 mg of the 4-Hydroxyphenyl Carvedilol-d4 powder.

-

Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A amber volumetric flask. Add a small amount of a suitable solvent (e.g., DMSO, Methanol) to dissolve the solid completely, using sonication if necessary.[14][19]

-

Final Volume: Bring the flask to its final volume with the same solvent and mix thoroughly by inversion.

-

Storage: Transfer the stock solution to a cryovial, label clearly with the compound name, concentration, date, and initials. Store at -80°C for long-term stability.[14]

Step 3: Preparation of Intermediate and Working Solutions

-

Prepare a series of intermediate and final working solutions by performing serial dilutions of the primary stock solution using the appropriate mobile phase or reconstitution solvent.

-

The concentration of the final working internal standard solution should be chosen to yield a robust and consistent signal in the mass spectrometer, typically near the mid-point of the calibration curve for the analyte.

Step 4: Sample Fortification (Spiking)

-

Principle: The internal standard must be added to all samples—blanks, calibration standards, quality controls (QCs), and unknown study samples—at the very beginning of the sample preparation process.[11]

-

Procedure: For a typical protein precipitation method, a small, fixed volume (e.g., 10-20 µL) of the working IS solution is added to the biological matrix (e.g., 100 µL of plasma) before the addition of the precipitating agent (e.g., acetonitrile).

Step 5: Bioanalytical Workflow Overview

The diagram below illustrates a standard workflow for a bioequivalence study, from sample receipt to final data analysis, highlighting the integral role of the deuterated internal standard.

Conclusion

4-Hydroxyphenyl Carvedilol-d4 is not merely a reagent but a cornerstone of analytical integrity in the study of Carvedilol's metabolism. Its proper use, predicated on sourcing from a reputable supplier and adherence to meticulous experimental protocols, allows researchers to navigate the complexities of bioanalysis with confidence. By compensating for the inherent variability of sample preparation and instrumental analysis, this stable isotope-labeled internal standard ensures that the resulting pharmacokinetic and bioequivalence data are both accurate and defensible, ultimately supporting the development of safe and effective medicines.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- PharmGKB.

- Ibrahim, F. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- AptoChem.

- Huecker, M.R. et al. (2024). Carvedilol.

- Tenero, D. et al. (n.d.). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. PubMed.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Medscape. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant.

- Vourvahis, M. et al. (n.d.). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Taylor & Francis Online.

- MedchemExpress. Carvedilol metabolite 4-Hydroxyphenyl Carvedilol.

- Acanthus Research. 4-Hydroxyphenyl Carvedilol.

- InvivoChem. This compound.

- ChemicalBook. (2025). 4'-Hydroxyphenyl Carvedilol manufacturers and suppliers.

- Sigma-Aldrich. 4′-Hydroxy carvedilol.

- MedchemExpress. (n.d.).

- AbMole. 4-Hydroxy phenyl carvedilol.

- Shah, R. et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed.

- Simson Pharma Limited. Carvedilol-D4.

- Spencer, C.M. & McTavish, D. (n.d.). Carvedilol: a review of its use in chronic heart failure. PubMed.

- Krum, H. et al. (n.d.). Double-blind, placebo-controlled study of the long-term efficacy of carvedilol in patients with severe chronic heart failure. PubMed.

- Metcalfe, S. et al. (1995). Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study. Journal of the American College of Cardiology.

- ChemicalBook. (2025). 4'-Hydroxyphenyl Carvedilol.

Sources

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carvedilol: a review of its use in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind, placebo-controlled study of the long-term efficacy of carvedilol in patients with severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. medscape.com [medscape.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4′-Hydroxy carvedilol | Sigma-Aldrich [sigmaaldrich.com]

- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. youtube.com [youtube.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 15. 4'-Hydroxyphenyl Carvedilol | 142227-49-4 [chemicalbook.com]

- 16. 4'-Hydroxyphenyl Carvedilol manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 17. 4-Hydroxyphenyl Carvedilol - Acanthus Research [acanthusresearch.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. abmole.com [abmole.com]

- 20. texilajournal.com [texilajournal.com]

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Hydroxyphenyl Carvedilol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Metabolite Internal Standard

In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug molecules and their metabolites is paramount. Carvedilol, a nonselective beta-blocker with alpha-1 adrenergic blocking activity, is widely prescribed for heart failure and hypertension.[1][2] Its therapeutic efficacy is influenced by its metabolic profile, primarily governed by cytochrome P450 enzymes like CYP2D6 and CYP2C9.[3][4][5] One of its principal active metabolites is 4'-hydroxyphenyl carvedilol, which exhibits significantly more potent β-blocking activity—approximately 13 times greater—than the parent compound.[2][4]

To precisely measure this metabolite in biological matrices, researchers rely on sensitive bioanalytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The cornerstone of a robust LC-MS/MS assay is the use of a stable isotopically labeled (SIL) internal standard.[6][7] 4-Hydroxyphenyl Carvedilol-d4 serves this exact purpose. The four deuterium atoms provide a mass shift that allows the mass spectrometer to distinguish it from the endogenous (d0) analyte, while its nearly identical chemical and physical properties ensure it behaves consistently during sample extraction, chromatography, and ionization.[8][9]

This guide provides an in-depth deconstruction of the Certificate of Analysis (CoA) for 4-Hydroxyphenyl Carvedilol-d4. As scientists, we must treat the CoA not as a mere checklist but as a foundational scientific document that validates the integrity of our quantitative data. Understanding every parameter is essential for ensuring the accuracy, reproducibility, and regulatory compliance of our research.

Deconstructing the Certificate of Analysis: A Validated Framework

A Certificate of Analysis for a high-purity reference standard is the culmination of a rigorous quality control workflow. It provides the user with a validated assurance of the material's identity, purity, and fitness for its intended purpose.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Carvedilol - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. scispace.com [scispace.com]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyphenyl Carvedilol-d4

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxyphenyl Carvedilol-d4, a deuterated metabolite of the widely used cardiovascular drug, Carvedilol. As isotopically labeled compounds are critical for modern drug metabolism and pharmacokinetic (DMPK) studies, a thorough understanding of their physical and chemical characteristics is paramount for their effective use as internal standards in bioanalytical assays. This document synthesizes theoretical principles with actionable experimental protocols, offering a robust framework for the characterization of this important analytical standard. We delve into the anticipated effects of deuterium substitution on key parameters such as dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines detailed, field-proven methodologies for the empirical determination of these properties and provides a framework for assessing the stability of 4-Hydroxyphenyl Carvedilol-d4, ensuring the integrity and reliability of preclinical and clinical data.

Introduction: The Significance of 4-Hydroxyphenyl Carvedilol-d4 in Pharmaceutical Analysis

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist indicated for the treatment of heart failure and hypertension.[1][2] It undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, notably CYP2D6 and CYP2C9.[3][4] One of its major active metabolites is 4'-Hydroxyphenyl Carvedilol, which exhibits significant beta-blocking activity.[5][6]

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting for analyte loss during sample preparation and for variations in mass spectrometric response.[7] 4-Hydroxyphenyl Carvedilol-d4 serves this critical role in the accurate quantification of the 4'-Hydroxyphenyl Carvedilol metabolite in biological matrices. The introduction of deuterium atoms provides a mass shift for detection by mass spectrometry without significantly altering the compound's chemical behavior.[8][9] However, subtle changes in physicochemical properties can occur upon deuteration, a phenomenon known as the deuterium isotope effect.[10][11] These changes, while often minor, can influence properties like acidity, basicity, and hydrophobicity, which in turn can affect chromatographic retention times and extraction efficiencies.[9][12]

This guide provides a detailed examination of these properties for 4-Hydroxyphenyl Carvedilol-d4, offering both theoretical insights and practical methodologies for its characterization.

Molecular Structure and Isotopic Labeling

4-Hydroxyphenyl Carvedilol is structurally similar to the parent drug, with the addition of a hydroxyl group on the phenyl ring. The deuterated form, 4-Hydroxyphenyl Carvedilol-d4, incorporates four deuterium atoms. While the exact position of the deuterium labels can vary depending on the synthetic route, they are typically placed on metabolically stable positions to prevent H/D exchange.

Dissociation Constant (pKa): Predicting the Impact of Deuteration

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which profoundly influences its solubility, absorption, and interaction with biological targets. 4-Hydroxyphenyl Carvedilol possesses two key ionizable groups: a secondary amine and a phenolic hydroxyl group.

-

Phenolic Hydroxyl Group (Acidic pKa): The hydroxyl group on the phenyl ring is weakly acidic.

-

Secondary Amine (Basic pKa): The secondary amine in the propanolamine side chain is basic.

Theoretical Impact of Deuteration:

Scientific literature suggests that deuterium substitution can have a small but measurable effect on the pKa of functional groups.[1][13][14]

-

Increased Basicity of Amines: Deuteration adjacent to an amine nitrogen has been shown to increase the basicity (increase the pKa) of the amine.[14] This is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.

-

Decreased Acidity of Phenols: Conversely, deuteration on the aromatic ring of a phenol can slightly decrease its acidity (increase the pKa).[1][13]

For 4-Hydroxyphenyl Carvedilol-d4, we can therefore anticipate a slight increase in the pKa of the secondary amine and a slight increase in the pKa of the phenolic hydroxyl group compared to the non-deuterated analog.

Predicted and Known pKa Values:

| Compound | Functional Group | Reported/Predicted pKa | Citation |

| Carvedilol | Secondary Amine | 7.8 | [15][16] |

| 4'-Hydroxyphenyl Carvedilol | Phenolic Hydroxyl | 9.94 ± 0.20 (Predicted) | [17] |

| 4'-Hydroxyphenyl Carvedilol-d4 | Secondary Amine | Expected to be slightly > 7.8 | |

| 4'-Hydroxyphenyl Carvedilol-d4 | Phenolic Hydroxyl | Expected to be slightly > 9.94 |

Experimental Protocol for pKa Determination of 4-Hydroxyphenyl Carvedilol-d4

Given the poor aqueous solubility of Carvedilol and its metabolites, a method suitable for sparingly soluble compounds is required.[18] The use of co-solvents or surfactants is a common strategy.[10][11]

Methodology: UV-Metric Titration in a Co-solvent System

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Hydroxyphenyl Carvedilol-d4 in a suitable organic solvent (e.g., methanol or DMSO).

-

Preparation of Titration Media: Prepare a series of buffered solutions with varying pH values (e.g., from pH 2 to 12) containing a fixed percentage of the co-solvent (e.g., 40% methanol). The ionic strength should be kept constant across all solutions using an inert salt like KCl.

-

Sample Preparation: Add a small aliquot of the stock solution to each buffered solution to achieve a final concentration suitable for UV-Vis spectrophotometry.

-

UV-Vis Spectral Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range.

-

Data Analysis: Identify an analytical wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the solutions.

-

pKa Calculation: The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the apparent pKa (pKa') in the co-solvent mixture.[5]

-

Aqueous pKa Extrapolation: Repeat the experiment with several different co-solvent percentages. The aqueous pKa can then be determined by extrapolating the pKa' values to 0% co-solvent using a Yasuda-Shedlovsky plot.[10]

}

Figure 1: Workflow for pKa determination of a poorly soluble compound.

Lipophilicity (logP/logD): A Key Determinant of ADME Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[19]

Theoretical Impact of Deuteration:

The effect of deuteration on lipophilicity is generally subtle. Some studies have suggested that deuterated compounds can be slightly less lipophilic (i.e., have a lower logP) than their non-deuterated counterparts.[12] This is thought to be due to differences in intermolecular interactions, such as hydrogen bonding and van der Waals forces, in aqueous versus non-polar environments.[9]

Predicted and Known logP Values:

| Compound | Predicted/Known logP | Citation |

| Carvedilol | 3.8 | [15] |

| 4'-Hydroxyphenyl Carvedilol | 3.8 (XLogP3) | [20] |

| 4'-Hydroxyphenyl Carvedilol-d5 | 3.8 (XLogP3) | [21] |

| 4'-Hydroxyphenyl Carvedilol-d4 | Expected to be very close to 3.8 |

The computationally predicted logP for the d5 analog is identical to the non-deuterated form, suggesting that the effect of deuteration on the lipophilicity of this molecule is likely to be minimal.

Experimental Protocol for logP Determination

The traditional shake-flask method is the gold standard for logP determination, but it can be resource-intensive.[22] A widely accepted and more efficient alternative is the use of reversed-phase high-performance liquid chromatography (RP-HPLC).[2][23]

Methodology: RP-HPLC Method for logP Estimation

-

System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values that span a range encompassing the expected logP of the analyte.

-

Retention Time Measurement: Measure the retention time (t_R) for each standard and for 4-Hydroxyphenyl Carvedilol-d4. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k): For each compound, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the retention factor (log k) for the standards against their known logP values. This should yield a linear relationship.

-

logP Determination: Determine the log k for 4-Hydroxyphenyl Carvedilol-d4 and use the calibration curve to interpolate its logP value.

}

Figure 2: Workflow for logP determination using RP-HPLC.

Aqueous Solubility: A Critical Factor for Bioavailability

The aqueous solubility of a drug is a key determinant of its oral bioavailability. Carvedilol is known to be poorly soluble in water, and its solubility is pH-dependent due to the basicity of its secondary amine.[15][18]

Theoretical Impact of Deuteration:

Studies have shown that deuterium incorporation can sometimes lead to an increase in the aqueous solubility of a drug.[15] This effect is thought to arise from subtle changes in the crystal lattice energy and the interactions between the solute and water molecules.

Known and Expected Solubility:

| Compound | Aqueous Solubility | Citation |

| Carvedilol | Practically insoluble in water | [6] |

| 4'-Hydroxyphenyl Carvedilol | Expected to have low aqueous solubility | |

| 4'-Hydroxyphenyl Carvedilol-d4 | Potentially slightly higher than the non-deuterated form | [15] |

Experimental Protocol for Thermodynamic Solubility Determination

The equilibrium (thermodynamic) solubility is determined by measuring the concentration of a saturated solution of the compound after a sufficient equilibration period.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 4-Hydroxyphenyl Carvedilol-d4 to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved 4-Hydroxyphenyl Carvedilol-d4 using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Solubility Profile: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Stability Assessment: Ensuring the Integrity of the Analytical Standard

The stability of a deuterated internal standard is crucial for the reliability of bioanalytical data.[23] Stability studies should evaluate the potential for both chemical degradation and H/D exchange under various storage and handling conditions.

Experimental Protocol for Stability Assessment

A stability-indicating analytical method, capable of separating the intact compound from its potential degradants, is a prerequisite for these studies.[16][24][25][26]

Methodology: Accelerated Stability Study

-

Forced Degradation Study: Subject solutions of 4-Hydroxyphenyl Carvedilol-d4 to stress conditions (e.g., acidic and basic hydrolysis, oxidation, heat, and light) to generate potential degradation products and to demonstrate the specificity of the analytical method.[24][27]

-

Solution Stability:

-

Short-Term (Bench-Top) Stability: Store solutions of the compound at room temperature for a defined period (e.g., 24 hours) and analyze at regular intervals.

-

Long-Term Stability: Store solutions at recommended storage temperatures (e.g., -20°C or -80°C) and analyze at various time points (e.g., 1, 3, and 6 months).[28][29][30]

-

-

Solid-State Stability: Store the solid compound under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 3, and 6 months) and analyze for degradation.[29][31]

-

Freeze-Thaw Stability: Subject solutions to multiple freeze-thaw cycles (e.g., from -80°C to room temperature) before analysis.

-

H/D Exchange Assessment: Analyze samples by mass spectrometry to monitor for any change in the isotopic distribution over time, which would indicate H/D exchange.

}

Figure 3: Comprehensive stability assessment workflow.

Conclusion

4-Hydroxyphenyl Carvedilol-d4 is an indispensable tool for the accurate bioanalysis of Carvedilol's primary active metabolite. While its physicochemical properties are expected to be very similar to its non-deuterated counterpart, subtle differences arising from deuterium isotope effects should be considered. This guide provides a robust framework for understanding and experimentally determining the key physicochemical parameters of 4-Hydroxyphenyl Carvedilol-d4, including its pKa, lipophilicity, solubility, and stability. The detailed protocols outlined herein are designed to ensure the generation of high-quality, reliable data, thereby supporting the rigorous demands of modern drug development and regulatory submission. By applying these principles and methodologies, researchers can confidently utilize this critical reagent in their pharmacokinetic and metabolic studies.

References

- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. (2025). Journal of the American Chemical Society. [URL not available]

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.

-

Carvedilol Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2013). National Institutes of Health. Retrieved from [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. (2025). ResearchGate. Retrieved from [Link]

-

(carvedilol) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Full article: Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. (2025). ResearchGate. Retrieved from [Link]

-

Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. (2007). PubMed. Retrieved from [Link]

-

Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. (2003). PubMed. Retrieved from [Link]

-

pKa Determination. (n.d.). Bio-protocol. Retrieved from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications. Retrieved from [Link]

-

144-154 Research Article Development and validation of stability. (n.d.). JOCPR. Retrieved from [Link]

-

4-Hydroxyphenyl Carvedilol D5. (n.d.). PubChem. Retrieved from [Link]

-

Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. (2024). MDPI. Retrieved from [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022). National Institutes of Health. Retrieved from [Link]

-

Carvedilol. (n.d.). PubChem. Retrieved from [Link]

-

Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. (2025). ResearchGate. Retrieved from [Link]

-

pKa Determination of Carvedilol by Spectrophotometry. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

4-(2-((3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl)amino)ethoxy)-3-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). National Institutes of Health. Retrieved from [Link]

-

Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase. (n.d.). Impactfactor. Retrieved from [Link]

-

Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms. (n.d.). ResearchGate. Retrieved from [Link]

-

Accelerated Stability Testing for Biopharmaceuticals. (n.d.). StabilityStudies.in. Retrieved from [Link]

-

Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved from [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023). EMA. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. acdlabs.com [acdlabs.com]

- 4. sciresliterature.org [sciresliterature.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

- 17. 4'-Hydroxyphenyl Carvedilol CAS#: 142227-49-4 [m.chemicalbook.com]

- 18. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 20. 4-(2-((3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl)amino)ethoxy)-3-methoxyphenol | C24H26N2O5 | CID 4572774 - PubChem [pubchem.ncbi.nlm.nih.gov]